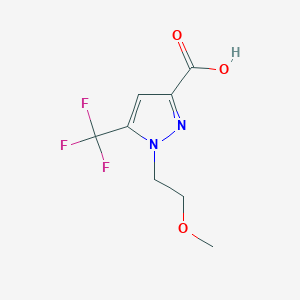

1-(2-Methoxyethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-methoxyethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O3/c1-16-3-2-13-6(8(9,10)11)4-5(12-13)7(14)15/h4H,2-3H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSUPDAYBQXYNNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=CC(=N1)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Methoxyethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, a process that involves the generation of trifluoromethyl radicals and their subsequent addition to the pyrazole ring.

Attachment of the Methoxyethyl Group: The methoxyethyl group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyrazole ring is replaced by the methoxyethyl group.

Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(2-Methoxyethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be carried out to modify the functional groups on the pyrazole ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Methoxyethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications, including:

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The methoxyethyl group may also play a role in modulating the compound’s interactions with enzymes and receptors .

Comparison with Similar Compounds

Chemical Identity :

- Molecular Formula : C₈H₉F₃N₂O₃

- Molecular Weight : 238.16 g/mol

- CAS Number : 2092336-57-5

- Key Substituents : A 2-methoxyethyl group at position 1 and a trifluoromethyl (-CF₃) group at position 5 of the pyrazole ring, with a carboxylic acid (-COOH) at position 3 .

The 2-methoxyethyl substituent likely originates from alkylation or substitution reactions involving ethoxy precursors .

The trifluoromethyl group enhances metabolic stability and lipophilicity .

Comparison with Similar Pyrazole Carboxylic Acid Derivatives

Structural and Functional Group Variations

The table below highlights structural differences and similarities with key analogs:

Key Observations :

- Substituent Effects : The 2-methoxyethyl group in the target compound improves solubility compared to methyl or aromatic substituents .

- Trifluoromethyl Group : Common in analogs (e.g., ), this group enhances metabolic resistance and electron-withdrawing effects, critical for enzyme inhibition .

- Carboxylic Acid Position : Pyrazole-3-carboxylic acids (target compound) vs. pyrazole-5-carboxylic acids () exhibit different hydrogen-bonding capabilities, affecting target interactions .

Commercial and Regulatory Status

- Availability : The target compound is temporarily out of stock (), whereas analogs like 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid are readily available ().

- Regulatory Data: Limited information on the target compound; some analogs are unclassified (), suggesting lower regulatory scrutiny.

Biological Activity

1-(2-Methoxyethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities. This compound, characterized by its trifluoromethyl and methoxyethyl substituents, is part of a broader class of pyrazole compounds known for diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

- Chemical Formula : C₈H₉F₃N₂O₃

- Molecular Weight : 238.16 g/mol

- CAS Number : 2092336-57-5

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, studies involving various pyrazole compounds have shown inhibition rates comparable to standard anti-inflammatory drugs like diclofenac. The mechanism often involves the modulation of inflammatory mediators and pathways, such as COX inhibition and cytokine suppression.

| Compound | Inhibition Rate (%) | Standard Drug | Standard Drug Inhibition Rate (%) |

|---|---|---|---|

| This compound | TBD | Diclofenac | 86.72 |

Antimicrobial Activity

Pyrazoles are also recognized for their antimicrobial properties. A study synthesized a series of pyrazole derivatives and tested them against various bacterial strains, including E. coli and S. aureus. Although specific data for this compound is limited, related pyrazoles have demonstrated promising activity against these pathogens.

Anticancer Potential

The anticancer potential of pyrazoles has been explored in various studies. Compounds within this class have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Further research is necessary to evaluate the specific effects of this compound on cancer cell lines.

Case Studies and Research Findings

- Anti-inflammatory Screening : A study evaluated several pyrazole derivatives using the carrageenan-induced paw edema model in rodents, revealing that some compounds exhibited over 80% inhibition of inflammation within three hours post-administration. This suggests a potential application for this compound in treating inflammatory conditions.

- Antimicrobial Efficacy : In another investigation, a library of substituted pyrazoles was screened against Staphylococcus aureus and Pseudomonas aeruginosa. Compounds similar to the target compound showed varying degrees of antibacterial activity, indicating that structural modifications can enhance efficacy.

- Mechanistic Insights : Pyrazoles have been reported to interact with specific enzymes involved in inflammatory pathways, such as cyclooxygenases (COX). Understanding these interactions at the molecular level can provide insights into optimizing the structure of this compound for better therapeutic outcomes.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-methoxyethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis of pyrazole derivatives typically involves coupling reactions, Suzuki-Miyaura cross-coupling, or condensation of intermediates. For example, a related compound, ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate, was synthesized using Pd(PPh₃)₄ as a catalyst in a deoxygenated DMF/water mixture with phenylboronic acid and K₃PO₄ . To optimize yield, parameters such as solvent choice (DMF vs. THF), temperature (80–120°C), and catalyst loading (e.g., 5 mol% Pd) should be systematically varied. Purity can be enhanced via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization. For trifluoromethyl-substituted pyrazoles, fluorinated building blocks (e.g., CF₃-acetylene) may be required .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer: Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., trifluoromethyl at C5, methoxyethyl at N1) and monitor coupling constants. For example, the methoxyethyl group would show triplet splitting (~δ 3.5–4.0 ppm) .

- FT-IR : Detection of carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and trifluoromethyl C-F vibrations (~1100–1200 cm⁻¹) .

- HRMS : To verify molecular weight (e.g., [M+H]⁺ expected at m/z 295.08 for C₉H₁₁F₃N₂O₃) .

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, solvent)?

Answer: Pyrazole carboxylic acids are prone to hydrolysis under acidic/basic conditions. Stability studies should include:

- Thermal stability : TGA/DSC analysis to determine decomposition temperatures (typically >150°C for similar compounds) .

- Solvent compatibility : Store in anhydrous DMSO or DMF at –20°C to prevent esterification or decarboxylation .

- pH stability : Monitor via HPLC in buffers (pH 2–12) over 24–72 hours to assess degradation .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for trifluoromethyl-pyrazole derivatives in biological targets (e.g., enzyme inhibition)?

Answer: The trifluoromethyl group enhances metabolic stability and hydrophobic interactions. In factor Xa inhibitors (e.g., razaxaban), the 5-(trifluoromethyl)pyrazole core improves binding affinity (Kᵢ ~13 pM) by occupying the S1 pocket via van der Waals interactions . Substitution at N1 (e.g., methoxyethyl) modulates solubility and selectivity; bulkier groups reduce off-target effects on trypsin or plasma kallikrein . Computational docking (AutoDock Vina) can predict binding poses to guide SAR .

Q. How can the compound’s selectivity for specific biological targets (e.g., coagulation factors vs. kinases) be experimentally validated?

Answer:

- Enzyme assays : Compare IC₅₀ values against a panel of targets (e.g., factor Xa, thrombin, trypsin) using fluorogenic substrates (e.g., Boc-Glu-Gly-Arg-AMC for factor Xa) .

- Cellular models : Test anticoagulant activity in human plasma (PT/aPTT assays) and contrast with cytotoxicity in HEK293 or HepG2 cells .

- SPR/BLI : Measure binding kinetics (kₒₙ/kₒff) to immobilized targets to quantify selectivity .

Q. What strategies mitigate synthetic challenges in introducing the 2-methoxyethyl group at N1 while preserving carboxylic acid functionality?

Answer:

- Protection/deprotection : Use tert-butyl esters for the carboxylic acid during alkylation (e.g., Mitsunobu reaction with 2-methoxyethanol), followed by TFA-mediated deprotection .

- Regioselective alkylation : Employ phase-transfer catalysts (e.g., TBAB) to favor N1 over O-alkylation .

- Post-functionalization : Introduce the methoxyethyl group via Cu-catalyzed coupling after pyrazole ring formation .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activity data for structurally similar pyrazole derivatives?

Answer:

- Standardize assays : Variability in enzyme sources (human recombinant vs. plasma-derived) or substrate batches can skew results. Use validated kits (e.g., Haematologic Technologies) .

- Control for stereochemistry : Chiral centers (e.g., tetrahydropyran-protected intermediates) may lead to divergent activities; confirm enantiopurity via chiral HPLC .

- Meta-analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioActivity) to identify outliers .

Methodological Recommendations

Q. What in silico tools are recommended for predicting ADMET properties of this compound?

Answer:

- SwissADME : Predict logP (clogP ~2.1), solubility (LogS ~–3.5), and CYP450 inhibition .

- Protox-II : Estimate toxicity (e.g., LD₅₀ ~300 mg/kg in rodents) .

- MD simulations (GROMACS) : Model blood-brain barrier permeability based on free energy profiles .

Advanced Experimental Design

Q. How can isotopic labeling (e.g., ¹⁸O, ²H) be utilized to study metabolic pathways of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.